![molecular formula C19H36O3 B14672172 Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate CAS No. 38520-30-8](/img/structure/B14672172.png)
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate is a chemical compound with the molecular formula C19H36O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate typically involves the reaction of undecanoic acid with an epoxide precursor. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the oxirane ring. The esterification process is carried out by reacting the carboxylic acid group of undecanoic acid with methanol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted oxirane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate can be compared with other similar compounds, such as:
Methyl 11-(3-pentyl-2-oxiranyl)undecanoate: Similar structure but different stereochemistry.
Oxiraneundecanoic acid, 3-pentyl-, methyl ester: Similar functional groups but different molecular arrangement.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an ester group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
38520-30-8 |
|---|---|
Molekularformel |
C19H36O3 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
InChI-Schlüssel |
CJIHQKTUUVMNSU-MSOLQXFVSA-N |
Isomerische SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC1C(O1)CCCCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


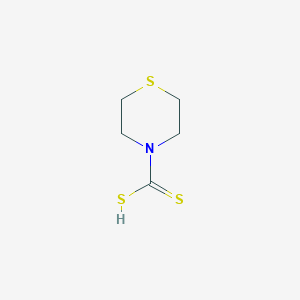
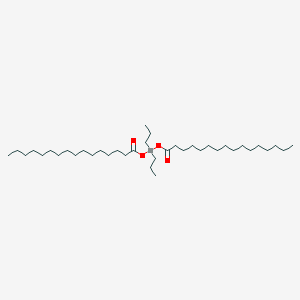
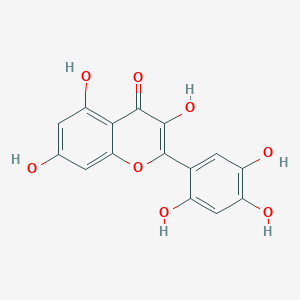
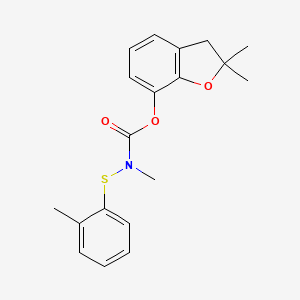
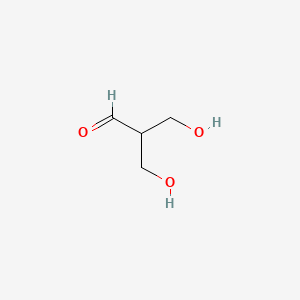
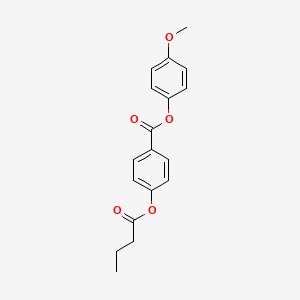

![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)

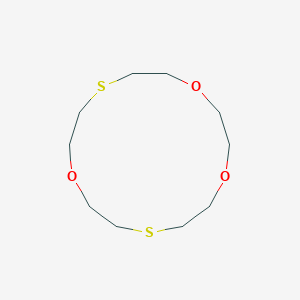
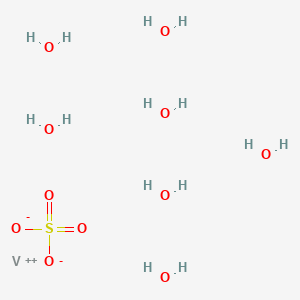


![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
